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Compound of Interest

Compound Name: 3-(1H-pyrazol-3-yl)pyridine

Cat. No.: B1353410

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(1H-pyrazol-3-yl)pyridine, a
heterocyclic building block with significant potential in medicinal chemistry and drug discovery.
This document outlines its chemical properties, a detailed synthesis protocol, and an
exploration of its biological activities and potential therapeutic applications.

Chemical and Physical Properties

3-(1H-pyrazol-3-yl)pyridine is a bifunctional molecule incorporating both a pyridine and a
pyrazole ring system. These structural features are prevalent in many biologically active
compounds, making this scaffold an attractive starting point for the development of novel

therapeutics.

Property Value Reference
CAS Number 45887-08-9 N/A
Molecular Formula CsH7Ns N/A
Molecular Weight 145.16 g/mol N/A
Appearance Pale yellow solid [1]

Boiling Point 143-148 °C at 0.01 mm Hg [2]

Melting Point 56-58 °C [2]
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Synthesis of 3-(1H-pyrazol-3-yl)pyridine

A reliable method for the synthesis of 3-(1H-pyrazol-3-yl)pyridine involves the reaction of a
propenone intermediate with hydrazine hydrate.

Experimental Protocol

Starting Material: 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
Reagents:

e Hydrazine hydrate

o Ethanol

Procedure:

Dissolve 3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one in ethanol.
e Add hydrazine hydrate to the solution.

» Heat the reaction mixture at reflux for a duration sufficient to ensure complete reaction, which
can be monitored by thin-layer chromatography.

e Upon completion, cool the reaction mixture to room temperature.
 Remove the solvent under reduced pressure to yield the crude product.

e The resulting residual oil can be purified by distillation under vacuum to afford 3-(1H-
pyrazol-3-yl)pyridine as a pale yellow solid.[1][2]

Yield: This procedure has been reported to provide a high yield of the desired product.[2]

Biological Activity and Therapeutic Potential

The pyrazole-pyridine scaffold is a "privileged structure"” in medicinal chemistry, indicating its
ability to bind to a variety of biological targets with high affinity. Derivatives of this core structure
have shown significant promise in several therapeutic areas, particularly in oncology and
inflammatory diseases, primarily through the inhibition of protein kinases.
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While specific quantitative data for the parent 3-(1H-pyrazol-3-yl)pyridine is not extensively
available in publicly accessible literature, the broader class of pyrazolyl-pyridine compounds
has been widely investigated as potent kinase inhibitors.

Kinase Inhibition

Compounds featuring the pyrazolyl-pyridine core have demonstrated inhibitory activity against
several key kinases involved in disease pathogenesis:

e c-Jun N-terminal Kinases (JNKs): JNKs are key regulators of cellular processes such as
inflammation, apoptosis, and cell proliferation.[3] Dysregulation of the JNK signaling pathway
is implicated in various diseases, including neurodegenerative disorders, inflammatory
conditions, and cancer.[4][5] The pyrazolyl-pyridine scaffold has been a foundational element
in the design of JNK inhibitors.[3][6]

e Pim Kinases (PIM-1, PIM-2, PIM-3): The Pim family of serine/threonine kinases plays a
crucial role in cell survival, proliferation, and apoptosis.[7][8] Overexpression of Pim kinases
is associated with numerous hematologic and solid tumors, making them attractive targets
for cancer therapy.[8][9][10] Several pyrazolyl-pyridine derivatives have been developed as
potent pan-Pim kinase inhibitors.[7][11]

o TANK-binding kinase 1 (TBK1): TBK1 is a key regulator of the innate immune response and
is involved in signaling pathways related to inflammation, autophagy, and oncogenesis.[12]
[13] The 1H-pyrazolo[3,4-b]pyridine scaffold, a related isomer, has been successfully utilized
to develop potent and selective TBK1 inhibitors.[12][13]

e Casein Kinase 10/ (CK1d/¢): These kinases are involved in the regulation of various cellular
processes, and their dysregulation has been linked to neurodegenerative diseases and
cancer. N-(1H-pyrazol-3-yl)quinazolin-4-amines, which contain a similar structural motif, have
been identified as inhibitors of CK1d/¢.[14]

Signaling Pathways and Experimental Workflows

The therapeutic potential of 3-(1H-pyrazol-3-yl)pyridine derivatives is rooted in their ability to
modulate key cellular signaling pathways. Below are graphical representations of a general
synthesis workflow and a simplified kinase inhibition signaling pathway that these compounds
are known to influence.
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General Synthesis Workflow
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Caption: General synthesis workflow for 3-(1H-pyrazol-3-yl)pyridine.

Simplified Kinase Signaling Pathway Inhibition
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Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

3-(1H-pyrazol-3-yl)pyridine is a versatile and valuable scaffold in drug discovery. Its
straightforward synthesis and the established biological significance of the pyrazole-pyridine
core make it an excellent starting point for the development of novel kinase inhibitors and other
therapeutic agents. Further investigation into the specific biological targets and quantitative
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activity of the parent compound is warranted to fully elucidate its therapeutic potential. This
guide serves as a foundational resource for researchers embarking on studies involving this
promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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